molecular formula C8H19N3O2 B13807523 N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide

N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide

Katalognummer: B13807523
Molekulargewicht: 189.26 g/mol
InChI-Schlüssel: ZMGCTZGLZTZDEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide is a chemical compound with the molecular formula C8H19N3O2. It is known for its unique structure, which includes an aminooxy group, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide typically involves the reaction of 4-aminobutylamine with 2-(aminooxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The aminooxy group can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with certain enzymes and proteins, affecting their activity and function. This interaction is crucial in biochemical studies and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-{[2-(Aminooxy)ethyl]amino}butyl)formamide
  • N-(4-{[2-(Aminooxy)ethyl]amino}butyl)propionamide
  • N-(4-{[2-(Aminooxy)ethyl]amino}butyl)butyramide

Uniqueness

N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide is unique due to its specific structure, which includes an aminooxy group. This group allows the compound to participate in a wide range of chemical reactions and makes it valuable in various scientific research fields.

Eigenschaften

Molekularformel

C8H19N3O2

Molekulargewicht

189.26 g/mol

IUPAC-Name

N-[4-(2-aminooxyethylamino)butyl]acetamide

InChI

InChI=1S/C8H19N3O2/c1-8(12)11-5-3-2-4-10-6-7-13-9/h10H,2-7,9H2,1H3,(H,11,12)

InChI-Schlüssel

ZMGCTZGLZTZDEL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCCCNCCON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.